N-(3-(3-chlorophenyl)-3-hydroxypropyl)thiophene-2-sulfonamide
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Overview
Description
“N-(3-chlorophenyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C10 H8 Cl N O2 S2 . It’s a part of the thiophene family, which are known for their versatile pharmacological activities .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Suzuki reaction, a method for C–C bond formations in organic molecules . This reaction has been used to synthesize novel derivatives of 2,5-dibromo-3-methylthiophene .Molecular Structure Analysis
The molecular structure of “N-(3-chlorophenyl)thiophene-2-sulfonamide” includes a thiophene ring, a sulfonamide group, and a 3-chlorophenyl group . The exact structure would need to be determined through further analysis.Chemical Reactions Analysis
Thiophene derivatives, including “N-(3-chlorophenyl)thiophene-2-sulfonamide”, can undergo various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide:
Antimicrobial Agents
N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide has shown potential as an antimicrobial agent. Thiophene derivatives are known for their antimicrobial properties, and this compound could be effective against a range of bacterial and fungal pathogens . Research in this area focuses on synthesizing and testing the compound’s efficacy in inhibiting microbial growth and understanding its mechanism of action.
Anti-inflammatory Drugs
This compound is also being explored for its anti-inflammatory properties. Thiophene-based compounds have been found to possess significant anti-inflammatory activity . Studies are investigating how N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide can be used to develop new anti-inflammatory drugs, potentially offering alternatives to current treatments with fewer side effects.
Cancer Therapy
Research has indicated that thiophene derivatives can exhibit anticancer activity . N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide is being studied for its potential to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. This application is particularly promising for developing targeted cancer therapies.
Organic Electronics
Thiophene derivatives are widely used in organic electronics due to their excellent electronic properties . N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide could be utilized in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. Research in this field focuses on optimizing the compound’s electronic properties and stability for use in electronic devices.
Corrosion Inhibitors
The compound is also being investigated for its potential as a corrosion inhibitor . Thiophene derivatives have been shown to protect metals from corrosion, and N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide could be used in coatings and treatments to extend the lifespan of metal structures and components.
Pharmacological Studies
N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide is being studied for its broader pharmacological effects . This includes its potential use as an antihypertensive agent, its effects on the central nervous system, and its overall safety and efficacy in various therapeutic applications. These studies aim to uncover new therapeutic uses and improve existing treatments.
Material Science
In material science, thiophene derivatives are valued for their mechanical and thermal properties . N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide could be used in the development of new materials with enhanced properties for industrial applications, such as high-performance polymers and composites.
Environmental Applications
Lastly, the compound is being explored for environmental applications, such as in the development of sensors for detecting pollutants . Thiophene-based sensors can be highly sensitive and selective, making them useful for monitoring environmental contaminants and ensuring compliance with safety standards.
These diverse applications highlight the versatility and potential of N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide in various fields of scientific research.
Future Directions
Mechanism of Action
Target of action
Thiophene derivatives and sulfonamides are known to have a broad spectrum of biological activities . They are often used in medicinal chemistry to improve advanced compounds with a variety of biological effects .
Mode of action
The mode of action of thiophene derivatives and sulfonamides can vary greatly depending on their specific structures and the functional groups they contain .
Biochemical pathways
Thiophene derivatives and sulfonamides can interact with various biochemical pathways. For example, some thiophene derivatives are known to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The ADME properties of thiophene derivatives and sulfonamides can also vary greatly depending on their specific structures. Some of these compounds are known to have good bioavailability .
Result of action
The molecular and cellular effects of thiophene derivatives and sulfonamides can include inhibition of certain enzymes, interaction with cell receptors, and disruption of cell processes .
Action environment
The action, efficacy, and stability of thiophene derivatives and sulfonamides can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S2/c14-11-4-1-3-10(9-11)12(16)6-7-15-20(17,18)13-5-2-8-19-13/h1-5,8-9,12,15-16H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJXBJSVIJKMEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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